molecular formula C6H4Cl2IN B11727939 3,5-Dichloro-4-iodoaniline

3,5-Dichloro-4-iodoaniline

Cat. No.: B11727939
M. Wt: 287.91 g/mol
InChI Key: JKXXLWQFIUSXMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 3,5-dichloroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium . The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-iodoaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved vary based on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4Cl2IN

Molecular Weight

287.91 g/mol

IUPAC Name

3,5-dichloro-4-iodoaniline

InChI

InChI=1S/C6H4Cl2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2

InChI Key

JKXXLWQFIUSXMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)N

Origin of Product

United States

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